4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol is an organic compound characterized by the presence of two furan-2-ylmethylsulfanyl groups attached to a benzene-1,2-diol core. This compound is notable for its unique structure, which combines the properties of furan and benzene rings, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol typically involves the reaction of furan-2-ylmethylsulfanyl groups with a benzene-1,2-diol precursor. One common method involves the use of sulfur-containing reagents to introduce the sulfanyl groups onto the benzene ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups can interact with biological molecules, leading to various biochemical effects. These interactions may involve the modulation of enzyme activity, disruption of microbial cell walls, or scavenging of free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,3-diol: Similar structure but with different positioning of the hydroxyl groups.
4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,4-diol: Another isomer with hydroxyl groups in different positions.
4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-dimethanol: Contains methanol groups instead of hydroxyl groups.
Uniqueness
4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
923267-47-4 |
---|---|
Molekularformel |
C16H14O4S2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
4,5-bis(furan-2-ylmethylsulfanyl)benzene-1,2-diol |
InChI |
InChI=1S/C16H14O4S2/c17-13-7-15(21-9-11-3-1-5-19-11)16(8-14(13)18)22-10-12-4-2-6-20-12/h1-8,17-18H,9-10H2 |
InChI-Schlüssel |
PIWJKSRAPBHVMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CSC2=C(C=C(C(=C2)O)O)SCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.